molecular formula C20H21NO4S B12829188 L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B12829188
M. Wt: 371.5 g/mol
InChI Key: OUXUHWHQQLGDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid cysteine. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in organic synthesis, particularly in the synthesis of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .

Comparison with Similar Compounds

Similar Compounds

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-cysteine: Another Fmoc-protected cysteine derivative.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: An Fmoc-protected phenylalanine derivative.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-(13C6,15N)norleucine: An isotopically labeled Fmoc-protected norleucine

Uniqueness

L-Cysteine, S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to the presence of the ethyl group on the sulfur atom, which can influence its reactivity and solubility compared to other Fmoc-protected cysteine derivatives. This modification can be advantageous in certain synthetic applications where specific reactivity or solubility properties are desired .

Properties

IUPAC Name

3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUHWHQQLGDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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